molecular formula C11H12O3 B13475958 4-Cyclopropoxy-3-methoxybenzaldehyde

4-Cyclopropoxy-3-methoxybenzaldehyde

Cat. No.: B13475958
M. Wt: 192.21 g/mol
InChI Key: HAQUZPMDAPQBTR-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C11H12O3 It is a derivative of benzaldehyde, featuring a cyclopropoxy group at the fourth position and a methoxy group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-methoxybenzaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone. This reaction can be catalyzed by various bases such as sodium hydroxide, barium hydroxide, or ammonium chloride . Microwave-assisted methods have also been developed to enhance the efficiency and selectivity of this reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency of the production process. specific industrial methods for this compound are not widely documented in the literature.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and cyclopropoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the corresponding alcohol.

Scientific Research Applications

4-Cyclopropoxy-3-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy and cyclopropoxy groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Similar structure but with a hydroxyl group instead of a cyclopropoxy group.

    4-Methoxybenzaldehyde: Lacks the cyclopropoxy group, making it less sterically hindered.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4-cyclopropyloxy-3-methoxybenzaldehyde

InChI

InChI=1S/C11H12O3/c1-13-11-6-8(7-12)2-5-10(11)14-9-3-4-9/h2,5-7,9H,3-4H2,1H3

InChI Key

HAQUZPMDAPQBTR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2CC2

Origin of Product

United States

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